molecular formula C18H16ClN3OS B10864594 2-chloro-N-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide

2-chloro-N-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide

Cat. No.: B10864594
M. Wt: 357.9 g/mol
InChI Key: ILOGLIOSJJSSCO-UHFFFAOYSA-N
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Description

2-CHLORO-N~1~-(6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)BENZAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a chlorinated benzamide moiety and a tetrahydrocycloheptathiopyrimidine ring system. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N~1~-(6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydrocycloheptathiopyrimidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the tetrahydrocycloheptathiopyrimidine ring.

    Benzamide Formation: The final step involves the coupling of the chlorinated intermediate with a benzamide derivative under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N~1~-(6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine derivatives.

Scientific Research Applications

2-CHLORO-N~1~-(6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-CHLORO-N~1~-(6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds containing the thiophene ring system.

    Pyrimidine Derivatives: Compounds with a pyrimidine core structure.

    Benzamide Derivatives: Compounds featuring the benzamide moiety.

Uniqueness

2-CHLORO-N~1~-(6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)BENZAMIDE is unique due to its combination of a chlorinated benzamide with a tetrahydrocycloheptathiopyrimidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C18H16ClN3OS

Molecular Weight

357.9 g/mol

IUPAC Name

2-chloro-N-(8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraen-3-yl)benzamide

InChI

InChI=1S/C18H16ClN3OS/c19-13-8-5-4-6-11(13)17(23)22-16-15-12-7-2-1-3-9-14(12)24-18(15)21-10-20-16/h4-6,8,10H,1-3,7,9H2,(H,20,21,22,23)

InChI Key

ILOGLIOSJJSSCO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC3=NC=NC(=C23)NC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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